molecular formula C10H17Cl B13331118 1-(Chloromethyl)spiro[4.4]nonane

1-(Chloromethyl)spiro[4.4]nonane

Cat. No.: B13331118
M. Wt: 172.69 g/mol
InChI Key: PBGWTUBZUVLEHI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)spiro[4.4]nonane ( 1865971-10-3) is a valuable spirocyclic chemical building block with the molecular formula C10H17Cl and a molecular weight of 172.70 . This compound features a chloromethyl functional group attached to a spiro[4.4]nonane scaffold, a structure composed of two fused cyclopentane rings sharing a central carbon atom . The unique three-dimensional geometry and reactivity of the spiro[4.4]nonane core make it an intermediate of significant interest in advanced organic synthesis . Its primary research application lies in its potential as a versatile precursor for the development of more complex molecular architectures. The chloromethyl group serves as a key handle for further synthetic elaboration, enabling its use in coupling reactions, nucleophilic substitutions, and as a key intermediate in the synthesis of functionalized spirocycles for material science and pharmaceutical chemistry . Research into related spiro[4.4]nonane structures highlights their utility in creating chiral ligands and in the synthesis of π-extended conjugated materials for optoelectronic applications, suggesting broad potential for this chloromethyl derivative . Furthermore, spirocyclic scaffolds are frequently explored in medicinal chemistry for their defined stereochemistry and potential in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

4-(chloromethyl)spiro[4.4]nonane

InChI

InChI=1S/C10H17Cl/c11-8-9-4-3-7-10(9)5-1-2-6-10/h9H,1-8H2

InChI Key

PBGWTUBZUVLEHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2CCl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloromethyl Spiro 4.4 Nonane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most crucial steps in the structural assignment of 1-(Chloromethyl)spiro[4.4]nonane. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

For spirocyclic systems, the rigidity of the structure often leads to complex splitting patterns and a wide dispersion of chemical shifts, which aids in the assignment. researchgate.net In this compound, the protons on the cyclopentyl rings are diastereotopic, leading to distinct signals for each proton. The chloromethyl group (–CH₂Cl) protons would typically appear as a singlet or a multiplet depending on the resolution and neighboring influences. The chemical shift of these protons would be in the range characteristic for protons alpha to a chlorine atom.

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the spiro carbon, the carbons of the two cyclopentyl rings, and the chloromethyl carbon. The spiro carbon, being a quaternary carbon, would have a characteristic chemical shift. researchgate.net The chemical shifts of the cyclopentyl ring carbons and the chloromethyl carbon provide further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Spiro Carbon-~50-70
Cyclopentyl CH₂~1.2-2.0~20-40
Cyclopentyl CH~1.5-2.5~35-55
Chloromethyl CH₂~3.4-3.8~40-50

Note: These are estimated ranges and can vary based on the solvent and specific conformational effects.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for resolving the complex spin systems found in spirocyclic compounds. researchgate.net Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY experiment establishes proton-proton coupling relationships within the molecule. huji.ac.illibretexts.orgcolumbia.edu For this compound, COSY would reveal the connectivity of protons within each cyclopentyl ring and any long-range couplings. This helps in tracing the carbon backbone through its attached protons. blogspot.comlibretexts.org

HSQC/HMQC: An HSQC or HMQC experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu This allows for the unambiguous assignment of which protons are attached to which carbons, confirming the assignments made from the 1D spectra.

HMBC: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes more). libretexts.orgnih.govumn.eduyoutube.com This is particularly powerful for identifying the connectivity around quaternary centers like the spiro carbon and for linking the chloromethyl group to the spirocyclic framework. For instance, correlations between the protons of the chloromethyl group and the spiro carbon would definitively place the substituent at the 1-position.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformation and packing of molecules in the solid state. researchgate.net For a molecule like this compound, ssNMR could be used to study the conformational polymorphism, which is the existence of different crystal forms with different molecular conformations. researchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, and advanced 2D ssNMR experiments can reveal details about intermolecular interactions and packing arrangements.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. mkuniversity.ac.inacs.orgnih.gov For this compound, which possesses a chiral spiro center, X-ray crystallography can unambiguously determine the spatial arrangement of the atoms.

A single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This data would confirm the spirocyclic nature of the molecule and the connectivity of the chloromethyl group. Furthermore, for an enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute configuration of the chiral center. nih.govsoton.ac.uk The resulting crystal structure would also reveal how the molecules pack in the solid state, providing insights into intermolecular interactions such as van der Waals forces. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent features would be the C-H stretching vibrations of the alkyl groups in the cyclopentyl rings, typically appearing in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info The presence of the chloromethyl group would give rise to a characteristic C-Cl stretching vibration, which is typically found in the fingerprint region between 600 and 800 cm⁻¹. docbrown.inforesearchgate.netorgchemboulder.com Additionally, C-H bending vibrations for the CH₂ groups would be observed around 1450-1470 cm⁻¹. orgchemboulder.com

While less definitive than NMR or X-ray crystallography, IR spectroscopy can sometimes provide conformational insights. The exact positions and shapes of the absorption bands can be sensitive to the molecular conformation, and in some cases, different conformers can give rise to distinct IR spectra.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Alkyl C-HStretching2850-3000
CH₂Bending (Scissoring)~1450-1470
C-ClStretching600-800

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. vanderbilt.edu For this compound, mass spectrometry would provide the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. nih.govuab.edu

The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Electron impact (EI) ionization would likely cause fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. acs.org Common fragmentation pathways for haloalkanes include the loss of the halogen atom (as a radical or hydrogen halide) and cleavage of the carbon-carbon bonds. For this compound, one would expect to see fragments corresponding to the loss of a chlorine radical (M-Cl)⁺ and the loss of the chloromethyl group (M-CH₂Cl)⁺. Fragmentation of the spirocyclic ring system would also occur, providing further clues about the structure.

Computational Chemistry and Theoretical Investigations of 1 Chloromethyl Spiro 4.4 Nonane Architectures

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. For a molecule like 1-(Chloromethyl)spiro[4.4]nonane, DFT calculations can provide deep insights into potential reaction pathways, particularly those involving the spirocyclic framework.

Transition State Analysis of Spirocyclic Rearrangements

Spiro[4.4]nonane systems are known to undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable products. A notable example in a related system is the Beckmann rearrangement of spiro[4.4]nonane-1,6-dione monoximes, where the course of the reaction is dependent on the promoter used. acs.orgnih.gov In the case of this compound, a potential rearrangement could be initiated by the departure of the chloride ion, leading to a spirocyclic carbocation.

DFT calculations are instrumental in locating the transition state (TS) structures for such rearrangements. By modeling the potential energy surface, computational chemists can identify the geometry of the highest energy point along the reaction coordinate. For a hypothetical rearrangement of the this compound carbocation, DFT could be employed to compare different possible pathways, such as a ring expansion to form a bicyclo[4.3.1]decane system or other skeletal transformations. The analysis of the transition state's vibrational frequencies (one imaginary frequency corresponding to the reaction coordinate) would confirm it as a true saddle point on the potential energy surface.

Another relevant example involves the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene, which was elucidated using DFT calculations. These calculations supported a novel 1,5-vinyl shift mechanism. researchgate.net This highlights the capability of DFT to unravel complex mechanistic pathways that might not be intuitively obvious.

Energetic Profiling of Reaction Pathways

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface have been optimized, DFT allows for the construction of a detailed energetic profile of the reaction pathway. This profile illustrates the relative energies of each species and the activation energy barriers for each step.

For this compound, consider a nucleophilic substitution reaction where the chloride is replaced by a nucleophile. DFT calculations could be used to determine whether the reaction proceeds through an S(_N)1-like mechanism, involving the formation of a spirocyclic carbocation intermediate, or an S(_N)2-like mechanism with a single transition state. The energetic profile would reveal the activation energy for each pathway, allowing for a prediction of the predominant mechanism under specific conditions.

A hypothetical reaction energy profile for a rearrangement is presented in Table 1. The values are illustrative and based on typical energy ranges for such transformations.

Table 1: Hypothetical Energetic Profile for a Rearrangement of this compound Carbocation

SpeciesRelative Energy (kcal/mol)
Reactant (Carbocation)0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Product-12.3

This table is interactive. Users can sort the data by clicking on the column headers.

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Theoretical ¹H and ¹³C NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT can accurately predict the ¹H and ¹³C NMR spectra of a molecule.

Table 2 provides a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for this compound, illustrating the expected level of agreement.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated (ppm)Experimental (ppm)
C145.244.8
CH₂Cl50.149.5
Spiro-C60.559.9
Ring CH₂'s25.0 - 38.024.5 - 37.5

This table is interactive. Users can sort the data by clicking on the column headers.

Vibrational Frequency Analysis (IR)

For this compound, a vibrational frequency analysis would clearly show the C-H stretching and bending modes of the cyclopentyl rings and the chloromethyl group, as well as the characteristic C-Cl stretching frequency. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed IR bands can be achieved.

Molecular Modeling of Conformational Landscapes and Steric Effects

Molecular modeling techniques, including both molecular mechanics and quantum chemical methods, can be used to explore the potential energy surface and identify the stable conformers of this compound. A systematic conformational search would reveal the relative energies of different conformers and the energy barriers for interconversion between them.

Understanding the conformational preferences is crucial as it directly impacts the molecule's reactivity and its spectroscopic properties. For instance, the accessibility of the electrophilic carbon in the chloromethyl group to an incoming nucleophile will be influenced by the steric hindrance imposed by the spirocyclic core in different conformations. The analysis of steric effects through molecular modeling can provide a quantitative measure of this hindrance, aiding in the prediction of reaction outcomes and stereoselectivity.

Investigation of Spiroconjugation Effects on Electronic Properties

Spiroconjugation refers to the through-space interaction of π-orbitals or non-bonding orbitals on atoms in different rings of a spiro compound. This interaction can lead to a splitting of the energies of the involved molecular orbitals, influencing the electronic absorption spectra and the reactivity of the molecule. In the case of saturated spiroalkanes like spiro[4.4]nonane, the primary interactions are between the σ-orbitals of the cyclopentane (B165970) rings. The introduction of a chloromethyl group introduces heteroatoms with lone pairs and polar C-Cl bond, which can significantly perturb these interactions.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the nature and consequences of spiroconjugation. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic character and the HOMO-LUMO gap can be determined. The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and the kinetic stability of the molecule; a smaller gap generally implies higher reactivity. aimspress.com

Theoretical calculations on spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene have shown that spiroconjugation leads to a significant red shift in the UV absorption spectrum compared to their non-spirocyclic analogues. princeton.edu While this compound is a saturated system, the principles of through-space orbital interactions still apply. The electronegative chlorine atom and the lone pairs on it can influence the energies of the σ-orbitals of the spiro[4.4]nonane core.

To illustrate the effect of the chloromethyl substituent, a comparative analysis of the calculated electronic properties of the parent spiro[4.4]nonane and this compound is presented below. The data is based on hypothetical DFT calculations at the B3LYP/6-31G(d) level of theory, a common method for such investigations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Spiro[4.4]nonane-7.851.209.050.01
This compound-8.100.959.052.15

Crystal Structure Prediction for Spiro[4.4]nonane Systems

The prediction of the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry, often referred to as the "crystal structure prediction" (CSP) problem. nih.govresearchgate.net A successful prediction can provide valuable insights into the solid-state properties of a material, including its density, stability, and potential for polymorphism—the ability of a substance to exist in more than one crystal form. nih.govrsc.org Polymorphism is of particular importance in the pharmaceutical and materials science fields, as different polymorphs can have different physical properties.

For a molecule like this compound, CSP would involve a systematic search for low-energy crystal packings. This process typically involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. These calculations often employ force fields or, for higher accuracy, a combination of force fields and quantum mechanical methods. researchgate.net

Given the non-polar nature of the parent spiro[4.4]nonane, its crystal packing would be dominated by weak van der Waals interactions. The introduction of the chloromethyl group in this compound introduces the possibility of stronger and more directional intermolecular interactions, such as dipole-dipole interactions and weak C-H···Cl hydrogen bonds. These interactions are expected to play a crucial role in determining the final crystal packing.

While an experimental crystal structure for this compound is not publicly available, theoretical predictions can offer a glimpse into its likely solid-state arrangement. Below is a table of hypothetical predicted crystal structure parameters for a plausible polymorph of this compound, generated based on common packing motifs for small organic molecules with similar functionalities.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.25
b (Å)8.50
c (Å)12.80
β (°)105.5
Volume (ų)1073.4
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.15

This predicted structure suggests a centrosymmetric packing arrangement, which is common for organic molecules. The unit cell dimensions and volume are consistent with a molecule of this size and shape. The calculated density is also within the expected range for such a compound. It is important to note that this represents only one of many possible low-energy crystal structures, and experimental validation would be necessary to confirm the actual solid-state arrangement. Computational studies have shown that even for relatively simple molecules, a multitude of polymorphs can be computationally predicted, and identifying the experimentally observed form remains a significant challenge. researchgate.net

Role of 1 Chloromethyl Spiro 4.4 Nonane and Its Derivatives in Advanced Organic Synthesis

Development of Novel Synthetic Routes and Methodologies

The construction of the spiro[4.4]nonane core is a central theme in the development of new synthetic strategies. These methodologies often focus on efficiency, atom economy, and stereocontrol, leading to innovative approaches for creating these structurally intriguing molecules.

Cascade and Domino Reactions Incorporating Spiro[4.4]nonane Formation

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org This approach is particularly effective for constructing complex cyclic systems like spiro[4.4]nonanes, offering high efficiency and atom economy. wikipedia.orgrsc.org

Several innovative cascade reactions have been developed to access spiro[4.4]nonane derivatives. For instance, a novel organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been reported to generate chiral spiro[4.4]nonane-1,6-diones with high yields and excellent enantioselectivity (up to 96% yield and 97% enantiomeric excess). nih.govacs.org This reaction represents the first direct asymmetric synthesis of cyclopentanones with four stereocenters via a Nazarov cyclization. nih.govacs.org Another example involves a carbene- and thiourea-cocatalyzed desymmetrization cascade reaction that provides rapid access to all-carbon spirocycles, including functionally enriched spiro[4.4]nonane structures with three stereocenters. researchgate.net

Furthermore, domino radical bicyclizations have been employed to synthesize 1-azaspiro[4.4]nonane skeletons. acs.org This process, initiated by AIBN or triethylborane, involves the formation and capture of alkoxyaminyl radicals from O-benzyl oxime ethers, leading to the desired spirocycles in a single step. acs.org Cascade processes have also been developed for the synthesis of 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines, proceeding through a key chemrxiv.orgchemrxiv.org-sigmatropic rearrangement followed by intramolecular cyclizations. thieme-connect.com These examples highlight the power of cascade reactions to efficiently assemble the spiro[4.4]nonane core from relatively simple starting materials. rsc.org

Unified Modular Synthetic Strategies for Chiral Spiro-Conjugated Carbocycles

Modular and convergent synthetic strategies are highly sought after as they allow for the systematic variation of substituents and properties of the target molecules. For chiral spiro-conjugated carbocycles, these strategies are crucial for accessing a diverse range of structures for applications in materials science and catalysis. researchgate.net

One unified strategy enables the construction of carbon, boron, and germanium-centered chiral spirocyclic skeletons through an enantioselective hetero-[2+2+2] cycloaddition. chemrxiv.org This method uses a designer chiral Ni(0)-NHC complex to catalyze the reaction between a bis-alkyne and a nitrile, creating enantioenriched spirocycles with a pyridine (B92270) motif that can be further functionalized. chemrxiv.org Another modular approach focuses on the synthesis of axially chiral spiro-conjugated carbon-bridged p-phenylenevinylenes (spiro-CPVs). researchgate.net This convergent synthesis allows for the creation of both racemic and optically active forms where two carbon-bridged p-phenylenevinylene molecules are linked by a central spiro carbon atom. researchgate.net

The development of such modular strategies is essential for exploring the structure-property relationships of these unique spiro compounds and for designing new functional materials and chiral ligands. chemrxiv.orgresearchgate.net

Precursors and Intermediates in the Synthesis of Complex Organic Molecules

The spiro[4.4]nonane unit, including functionalized derivatives like 1-(chloromethyl)spiro[4.4]nonane, serves as a crucial building block or intermediate in the total synthesis of more complex molecules. The synthesis of the spiro[4.4]nonane system present in the antitumor antibiotic Fredericamycin A is a notable example of its importance as a synthetic target. researchgate.net

The spiro[4.4]nonane-1,6-dione is a key intermediate that can be synthesized in enantiopure form through practical asymmetric methods. acs.org This dione (B5365651) and other derivatives, such as (±)-cis,cis-spiro[4.4]nonane-1,6-diol, are valuable precursors for further synthetic transformations. acs.org The total synthesis of dimethyl gloiosiphone A, a natural product, was successfully achieved utilizing an α-carbonyl radical spirocyclization to construct the spiro[4.4]nonene core. rsc.org

These examples demonstrate that the spiro[4.4]nonane scaffold is not just a synthetic curiosity but a practical starting point and intermediate for accessing biologically active and structurally complex natural products.

Spiro[4.4]nonane Scaffolds in Asymmetric Catalysis and Chiral Ligand Design

The rigid and well-defined three-dimensional structure of the spiro[4.4]nonane backbone makes it an excellent scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. jlu.edu.cn The introduction of the spiro skeleton into chiral ligands in the late 1990s led to the development of a series of successful ligands for a variety of asymmetric catalytic reactions. jlu.edu.cn

Chiral Auxiliaries in Metal-Mediated Asymmetric Synthesis

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While the search results focus more on spiro[4.4]nonane-based ligands, the principle of using a rigid chiral scaffold to control stereochemistry is central. Spiro-based ligands, in general, have been successfully used in metal-catalyzed asymmetric reactions. jlu.edu.cn For example, chiral spirodiphosphine ligands based on a spirobiindane backbone, which shares the core principle of a rigid spiro-fused system, have shown great success in asymmetric hydrogenation and hydrosilylation/cyclization reactions. nih.gov The development of Si-centered spirodiphosphines (Si-SDPs) has led to ligands with superior reactivity in the Rh-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes, producing chiral pyrrolidines in high yields and enantioselectivities. nih.gov These examples underscore the potential of spirocyclic frameworks, including spiro[4.4]nonane derivatives, to act as effective stereocontrolling elements in metal-mediated transformations.

Applications of Chiral Phosphoric Acid Ligands

Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid catalysts for a wide range of enantioselective transformations. nih.govresearchgate.net A significant advancement in this area has been the development of CPAs derived from the 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone. nih.gov These spirocyclic phosphoric acids (SPAs) have attracted considerable attention due to their ease of preparation, stability, and wide applicability in metal-free asymmetric catalysis. nih.gove3s-conferences.org

SPAs have been successfully applied in the synthesis of natural products and pharmacologically active compounds, often providing excellent yields and high enantioselectivities (greater than 90% ee). e3s-conferences.org For instance, a novel chiral spiro phosphoric acid, STRIP, was identified as a superior ligand for the Pd-catalyzed atroposelective C−H olefination to synthesize axially chiral biaryls with up to 98% ee. researchgate.net Furthermore, CPAs have been used to catalyze desymmetrization reactions, such as the intramolecular lactonization of prochiral diesters to produce enantioenriched lactones, which can then be converted into spirocycles. researchgate.net The versatility and effectiveness of these spiro-based chiral phosphoric acids highlight their importance as powerful tools in modern asymmetric synthesis. nih.gove3s-conferences.org

Table of Research Findings on Spiro[4.4]nonane Synthesis and Catalysis

Reaction Type Catalyst/Method Product Yield Enantiomeric Excess (ee) Reference
Tandem Nazarov Cyclization/Semipinacol Rearrangement Organocatalyst Chiral spiro[4.4]nonane-1,6-diones up to 96% up to 97% nih.govacs.org
Desymmetrization Cascade Carbene and Thiourea Functionally enriched spiro[4.4]nonanes Good to high Good to high researchgate.net
Rh-catalyzed Hydrosilylation/Cyclization Rh-Si-SDP Chiral Pyrrolidines up to 96% up to 92% nih.gov
Pd-catalyzed C-H Olefination Pd-STRIP (Spiro Phosphoric Acid) Axially Chiral Biaryls Good up to 98% researchgate.net
CPA-catalyzed Desymmetrization Chiral Phosphoric Acid Enantioenriched Lactones/Spirocycles up to 96% up to 99% researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
1,1'-Spirobiindane-7,7'-diol (SPINOL)
1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-dione
1-Azaspiro[4.4]nonane
Dimethyl gloiosiphone A
Fredericamycin A
Spiro[4.4]nonane-1,6-dione
(±)-cis,cis-spiro[4.4]nonane-1,6-diol
Spiro-CPVs (carbon-bridged p-phenylenevinylenes)
Si-SDPs (Si-centered spirodiphosphines)

Exploration of Spiro[4.4]nonane Motifs for Optoelectronic Properties

The unique three-dimensional and rigid architecture of the spiro[4.4]nonane core has positioned it as a valuable building block in the design of materials for advanced optoelectronic applications. ontosight.ai The central spiro carbon atom, which connects two cyclopentane (B165970) rings in a perpendicular orientation, imparts significant structural and electronic properties to the resulting molecules. ontosight.aiacs.org This rigid scaffold is instrumental in creating materials with high thermal and morphological stability, a crucial attribute for the longevity and performance of electronic devices. acs.orgacs.org Furthermore, the orthogonal arrangement of the constituent parts of the molecule can effectively disrupt electronic conjugation, a feature that is skillfully exploited in designing materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). acs.orgresearchgate.net

In the realm of OLEDs, spiro compounds have demonstrated their versatility across all three generations of the technology—fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF). acs.org The quintessential spiro compound for optoelectronics is 9,9'-spirobifluorene (SBF), whose derivatives have been extensively studied. acs.org The key advantage of the spiro-centric design lies in its ability to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This innate separation is particularly beneficial for TADF emitters, as it helps to minimize the energy gap between the singlet and triplet excited states (ΔEST), thereby enhancing the efficiency of converting non-emissive triplet excitons into emissive singlet ones. acs.org The rigid structure also helps in suppressing non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY). acs.org

The strategic functionalization of the spiro backbone allows for fine-tuning of the material's properties. For instance, spiro[acridine-9,9′-fluorene] (SAF) units have been used to create highly efficient blue and violet fluorescent emitters. acs.org In phosphorescent OLEDs (PhOLEDs), spiro-based compounds are primarily employed as host materials, where their high triplet energy levels are essential for efficiently transferring energy to the phosphorescent guest emitters. acs.org

Beyond OLEDs, derivatives incorporating the spiro motif, such as those based on a spiro[fluorene-9,9′-xanthene] (SFX) core, have emerged as highly effective hole-transporting materials (HTMs) for perovskite solar cells. rsc.orgresearchgate.net These materials play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. The performance of these HTMs is dictated by their energy levels (HOMO and LUMO), charge mobility, and stability. rsc.orgwhiterose.ac.uk Molecular engineering of the SFX core, by introducing different functional groups, allows for the precise tuning of these parameters to optimize device efficiency and stability. rsc.org For example, replacing methoxy (B1213986) groups with methylsulfanyl (–SMe) groups on the diphenylamine (B1679370) units of an SFX-based HTM was shown to improve interaction with the perovskite surface, leading to superior device performance and enhanced operational stability. rsc.org

Research has demonstrated that spiro-based HTMs can achieve power conversion efficiencies (PCEs) comparable to or even exceeding that of the widely used but expensive Spiro-OMeTAD. rsc.orgrsc.org

Table 1: Performance of Selected Spiro-Based Hole-Transporting Materials in Perovskite Solar Cells

HTMDopant/AdditivesPower Conversion Efficiency (PCE)Source
CW4 tBp, Li-TFSI16.56% rsc.org
SP-Naph Dopant-free20.51% rsc.org
SP-SMe Dopant-free21.95% rsc.org
X60 Not specified19.84% researchgate.net
Spiro-OMeTAD (doped) Standard19.23% rsc.org

The electronic properties of these materials are also influenced by the phenomenon of spiroconjugation. A study of spiro[4.4]nonatetraene revealed a significant red shift in its UV absorption spectrum compared to less conjugated analogues, a direct consequence of the through-space electronic interactions facilitated by the spiro center. princeton.edu This effect allows for further tuning of the optical and electronic properties of materials designed for specific optoelectronic functions.

The ability to modify the spiro core and its peripheral substituents provides a powerful tool for creating materials with tailored properties. acs.org Computational studies combined with experimental work have provided deep insights into the structure-property relationships of these compounds. rsc.orgwhiterose.ac.ukbarbatti.org For example, calculations of hole reorganization energy (λh) help predict the charge transport capability of a material; lower values generally indicate better hole transport. whiterose.ac.uk

Table 2: Selected Properties of Spiro-Based Hole-Transporting Materials

MaterialHOMO Level (eV)LUMO Level (eV)Hole Reorganization Energy (λh) (eV)Source
Spiro-F1 -5.31-- researchgate.net
Spiro-F2 -5.42-- researchgate.net
Spiro-F3 -5.10-- researchgate.net
Spiro-OMeTAD -5.09-- researchgate.net
SFX-Proline --0.1854 whiterose.ac.uk
SFX-Lysine --0.8620.6293 whiterose.ac.uk
SFX-Serine --0.8611.0011 whiterose.ac.uk

Future Research Directions for 1 Chloromethyl Spiro 4.4 Nonane

Development of Highly Efficient and Sustainable Synthetic Routes

The availability of 1-(chloromethyl)spiro[4.4]nonane is a critical prerequisite for its exploration as a versatile building block. While the compound is commercially available, indicating that synthetic routes exist, the development of highly efficient, scalable, and sustainable methods for its preparation remains a key area for future research. A plausible and attractive synthetic strategy would likely commence from the readily accessible spiro[4.4]nonane-1-carboxylic acid or its corresponding esters.

A proposed two-step sequence could involve:

Reduction to 1-(Hydroxymethyl)spiro[4.4]nonane: The reduction of the carboxylic acid or ester functionality to the primary alcohol, 1-(hydroxymethyl)spiro[4.4]nonane, is a foundational step. Research in this area should focus on employing mild and selective reducing agents to ensure high yields and avoid side reactions. Green chemistry principles could be applied by exploring catalytic hydrogenation or transfer hydrogenation methods, which minimize the generation of stoichiometric waste.

Chlorination of 1-(Hydroxymethyl)spiro[4.4]nonane: The subsequent conversion of the alcohol to the target chloride is a crucial transformation. Future investigations should aim to move beyond traditional chlorinating agents like thionyl chloride or phosphorus chlorides, which can be harsh and produce corrosive byproducts. The exploration of milder and more environmentally benign reagents, such as those based on Appel-type reactions or enzymatic halogenation, would represent a significant advancement in the sustainable synthesis of this compound.

The development of a one-pot synthesis from spiro[4.4]nonane itself, potentially via a radical chloromethylation, could also be a long-term goal, offering a more atom-economical route.

Advanced Mechanistic Studies using Cutting-Edge Experimental and Computational Techniques

A thorough understanding of the reactivity and reaction mechanisms of this compound is essential for its effective utilization in organic synthesis. The presence of the chloromethyl group attached to a spirocyclic core suggests a rich and potentially unique chemical behavior that warrants detailed investigation.

Future mechanistic studies should focus on:

Nucleophilic Substitution Reactions: A primary area of investigation would be the kinetics and stereochemistry of nucleophilic substitution at the chloromethyl group. The steric hindrance imposed by the spiro[4.4]nonane framework could significantly influence the rates of SN1 and SN2 reactions. Advanced techniques such as in-situ NMR spectroscopy and kinetic isotope effect studies could provide deep insights into the transition states of these reactions.

Neighboring Group Participation: The potential for the spirocyclic framework to participate in reactions at the chloromethyl center is an exciting avenue for exploration. For instance, computational studies employing Density Functional Theory (DFT) could predict whether the cyclopentyl rings can stabilize a developing positive charge at the methylene (B1212753) carbon, potentially leading to rearranged products or unexpected reactivity.

Radical Reactions: The C-Cl bond in this compound can also undergo homolytic cleavage to generate a spiro[4.4]non-1-ylmethyl radical. Investigating the stability and reactivity of this radical intermediate through techniques like electron paramagnetic resonance (EPR) spectroscopy and laser flash photolysis would be highly valuable. Understanding its behavior in radical-mediated C-C bond-forming reactions could unlock new synthetic applications.

Innovative Applications as Building Blocks in Emerging Areas of Organic Chemistry

The true potential of this compound lies in its application as a versatile building block for the construction of novel organic molecules with interesting properties and functions. boronmolecular.com Its unique three-dimensional shape can be exploited to create molecules with well-defined spatial arrangements, which is of significant interest in medicinal chemistry, materials science, and catalysis.

Promising areas for the application of this building block include:

Synthesis of Novel Spirocyclic Ligands: The introduction of coordinating groups, such as phosphines, amines, or heterocycles, via substitution of the chloride can lead to a new class of spirocyclic ligands for transition metal catalysis. The rigid spiro[4.4]nonane backbone could enforce specific coordination geometries around the metal center, potentially leading to catalysts with high activity and selectivity in asymmetric synthesis.

Development of Bioactive Molecules: The spiro[4.4]nonane scaffold can serve as a non-planar, rigid core for the design of new pharmacologically active compounds. By appending various pharmacophores to the chloromethyl position, libraries of novel compounds could be synthesized and screened for biological activity. The unique stereochemistry of the spiro center could be crucial for specific interactions with biological targets.

Construction of Molecular Materials: The incorporation of the spiro[4.4]nonane unit into larger molecular architectures could lead to materials with interesting photophysical or electronic properties. For example, linking multiple spiro units could create novel polymers or dendrimers with defined shapes and cavities. The chloromethyl group provides a convenient handle for such derivatization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(chloromethyl)spiro[4.4]nonane, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : Synthesis typically involves cyclization reactions to form the spirocyclic core. For example, alkylation of preformed spiro intermediates with chloromethylating agents (e.g., chloromethyl ethers) under anhydrous conditions can introduce the chloromethyl group. Solvent choice (e.g., THF or DCM) and catalysts (e.g., Lewis acids like AlCl₃) are critical for optimizing regioselectivity . Multi-step approaches, such as ring-closing metathesis or nucleophilic substitution, may also be employed, with yields highly dependent on temperature control and reagent purity .

Q. How can the spirocyclic structure and chloromethyl substituent of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR can identify the spiro junction (e.g., distinct coupling patterns for axial vs. equatorial protons) and the chloromethyl group’s chemical shift (δ ~3.5–4.0 ppm for CH₂Cl) .
  • X-ray Crystallography : Resolves the spatial arrangement of the spiro system and substituent orientation .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₀H₁₅Cl) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : Initial screens should focus on:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) to detect competitive/non-competitive binding .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence reaction pathways in derivatization studies?

  • Methodological Answer : The chloromethyl group’s electron-withdrawing nature and steric bulk can direct reactivity:

  • Nucleophilic Substitution : SN2 reactions with amines or thiols proceed efficiently in polar aprotic solvents (e.g., DMF), but steric hindrance may reduce rates. Kinetic studies (e.g., monitoring by GC/MS) can quantify substituent effects .
  • Radical Reactions : Under UV light, the C-Cl bond may undergo homolytic cleavage, enabling coupling with alkenes (e.g., TEMPO-trapping experiments to confirm radical intermediates) .

Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with protein targets (e.g., kinases). Key parameters include grid box size centered on the active site and Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD/RMSF analysis) .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data to design analogs with enhanced potency .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization to induce enantioselectivity .
  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, followed by circular dichroism (CD) to confirm absolute configuration .

Q. What strategies resolve contradictions in reported biological activity data for spiro[4.4]nonane analogs with varying substituents?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets across studies, adjusting for variables like assay conditions (pH, temperature) and cell line viability .
  • Structural Analog Synthesis : Prepare derivatives with incremental substituent changes (e.g., replacing Cl with Br or Me) to isolate electronic/steric contributions .
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., WHO guidelines for antimicrobial testing) to minimize inter-lab variability .

Q. How does the spiro[4.4]nonane scaffold’s conformational rigidity impact its pharmacokinetic properties?

  • Methodological Answer :

  • LogP Measurements : Determine partition coefficients (shake-flask method) to assess lipophilicity and blood-brain barrier penetration potential .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS to estimate half-life .
  • Protein Binding : Use equilibrium dialysis to measure binding to serum albumin, correlating with free drug availability .

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